molecular formula C5H6BrN3O2 B2542541 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole CAS No. 1306604-03-4

4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2542541
CAS No.: 1306604-03-4
M. Wt: 220.026
InChI Key: FMHJHLKSJPGGKL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a nitro group attached to a pyrazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole typically involves the bromination of 1-methyl-3-nitro-1H-pyrazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Products include azidomethyl, cyanomethyl, or thiomethyl derivatives.

    Reduction: The major product is 4-(aminomethyl)-1-methyl-3-nitro-1H-pyrazole.

    Oxidation: The major product is 4-(bromomethyl)-1-carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole
  • 4-(Iodomethyl)-1-methyl-3-nitro-1H-pyrazole
  • 4-(Bromomethyl)-1-methyl-5-nitro-1H-pyrazole

Comparison:

  • Reactivity: The bromomethyl group in 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole is more reactive towards nucleophiles compared to the chloromethyl and iodomethyl analogs due to the intermediate electronegativity of bromine.
  • Stability: The compound is more stable than its iodomethyl analog but less stable than the chloromethyl analog.
  • Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its balanced reactivity and stability.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHJHLKSJPGGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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